

AMG 7905: A Technical Guide for Research in Sensory Nerve Function

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Compound of Interest

Compound Name: AMG 7905

Cat. No.: B1667042

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Executive Summary

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons. Unlike traditional TRPV1 antagonists that often induce hyperthermia as a side effect, **AMG 7905** exhibits a unique pharmacological profile characterized by the potentiation of proton-activated TRPV1 currents and the simultaneous blockade of capsaicin-induced activation.^[1] This dual activity leads to a distinct physiological response, namely hypothermia, which is mediated by an on-target action on TRPV1 channels located on abdominal sensory nerves.^{[1][2]} This whitepaper provides an in-depth technical guide on the core attributes of **AMG 7905**, summarizing its mechanism of action, available pharmacological data, and relevant experimental methodologies for its investigation in the context of sensory nerve function.

Introduction to AMG 7905

AMG 7905 is a synthetic, organic small molecule that has been identified as a modulator of the TRPV1 ion channel.^{[3][4]} The TRPV1 channel, predominantly expressed in primary sensory neurons, is a non-selective cation channel that plays a crucial role in the detection and transduction of pain and temperature. It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (protons). Due to its central role in nociception, TRPV1 has been a major target for the development of novel analgesic drugs.

A significant hurdle in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia. Many of these compounds interfere with the tonic activation of TRPV1 by endogenous ligands, disrupting normal body temperature regulation.[2] **AMG 7905** represents a departure from this paradigm, inducing hypothermia in preclinical rodent models.[1][2] This unique characteristic is attributed to its distinct mechanism of action at the TRPV1 channel.

Mechanism of Action

The primary molecular target of **AMG 7905** is the TRPV1 ion channel. Its mechanism of action is multifaceted and distinct from that of hyperthermia-inducing TRPV1 antagonists:

- **Antagonism of Capsaicin-Induced Activation:** **AMG 7905** potently blocks the activation of TRPV1 channels by the archetypal agonist, capsaicin.[1] This is the basis for its classification as a TRPV1 antagonist.
- **Potentiation of Proton-Activated Currents:** In a paradoxical manner, **AMG 7905** enhances the activation of TRPV1 channels by protons (low pH).[1] This potentiation of an activating stimulus while blocking another is a key feature of its pharmacological profile.

This dual modulation of TRPV1 activity is believed to underlie its physiological effects on thermoregulation.

Role in Sensory Nerve Function and Thermoregulation

In vivo studies in rodents have demonstrated that **AMG 7905** induces a hypothermic response.[1][2] This effect is directly attributable to its action on TRPV1 channels, as it is absent in TRPV1 knockout mice.[1] The primary site of action for this thermoregulatory effect has been identified as the TRPV1-expressing sensory nerves in the abdomen.[2]

The proposed mechanism for hypothermia induction is as follows:

- **Tonic Activation of Abdominal Sensory Nerves:** Under normal physiological conditions, TRPV1 channels on abdominal sensory nerves are tonically activated by endogenous protons.[2]

- **AMG 7905-Mediated Potentiation:** **AMG 7905** potentiates this proton-driven activation of TRPV1 channels.
- **Reflexory Inhibition of Thermogenesis:** The enhanced signaling from these sensory nerves leads to a reflexory inhibition of the body's heat-generating mechanisms (thermogenesis) and causes vasodilation in the tail skin, promoting heat loss.[1]

This mechanism contrasts with hyperthermia-inducing TRPV1 antagonists, which block the tonic proton-activation of these channels, thereby disinhibiting heat production and conservation mechanisms.

Quantitative Data

Disclaimer: Specific quantitative data such as IC50 and EC50 values for **AMG 7905** are not readily available in the public domain. The following table provides a descriptive summary based on the available literature.

Parameter	Description	Source
Capsaicin-Induced Activation	Potently blocks TRPV1 channel activation by capsaicin.	[1]
Proton-Induced Activation	Potently potentiates TRPV1 channel activation by protons.	[1]
Heat-Induced Activation	The effect of AMG 7905 on heat-induced activation of TRPV1 is not explicitly detailed in the available literature.	
In Vivo Efficacy (Thermoregulation)	Induces hypothermia in wild-type rodents. This effect is absent in TRPV1 knockout mice.	[1][2]

Experimental Protocols

Disclaimer: Detailed, step-by-step protocols for experiments with **AMG 7905** are proprietary. The following outlines the general methodologies based on the descriptions in the primary literature.

In Vitro Characterization of TRPV1 Modulation

Objective: To determine the effect of **AMG 7905** on capsaicin- and proton-activated TRPV1 currents.

General Methodology:

- Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably transfected with the rat or human TRPV1 gene.
- Electrophysiology (Patch-Clamp):
 - Perform whole-cell patch-clamp recordings to measure ion channel currents.
 - Establish a baseline current in a standard extracellular solution.
 - To assess capsaicin antagonism, apply a known concentration of capsaicin to elicit a robust inward current. After a washout period, pre-incubate the cells with varying concentrations of **AMG 7905** before co-applying with capsaicin to determine the inhibitory effect.
 - To assess proton potentiation, apply an acidic extracellular solution (e.g., pH 6.0) to induce a proton-activated current. After washout, pre-incubate with **AMG 7905** and then co-apply with the acidic solution to measure the change in current amplitude.
- Calcium Imaging:
 - Load TRPV1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Measure baseline fluorescence.
 - Apply capsaicin or an acidic solution and record the increase in intracellular calcium concentration.

- Pre-incubate with **AMG 7905** before agonist application to determine its effect on the calcium response.

In Vivo Assessment of Thermoregulation

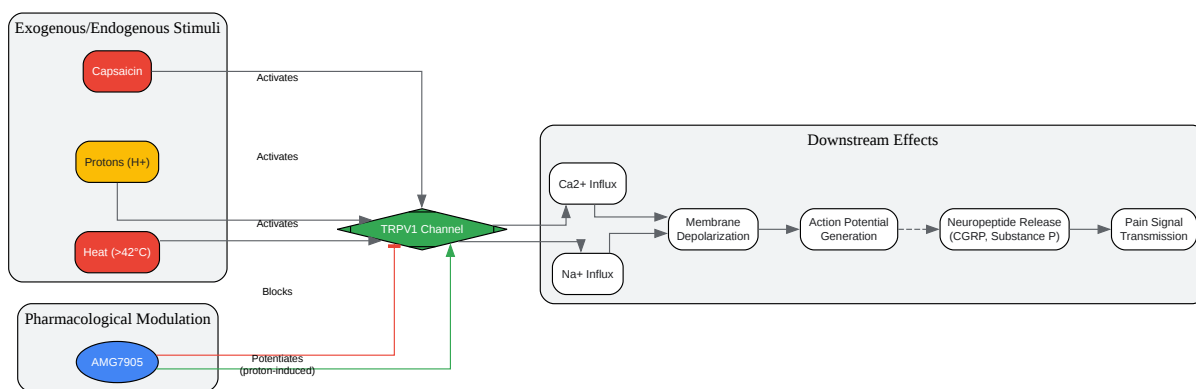
Objective: To evaluate the effect of **AMG 7905** on the core body temperature of rodents.

General Methodology:

- Animal Models: Use wild-type rats or mice and, as a control, TRPV1 knockout mice on the same genetic background.
- Temperature Monitoring: Implant wireless biotelemetry probes into the abdominal cavity of the animals to continuously monitor core body temperature.
- Drug Administration: Administer **AMG 7905** via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should be included.
- Data Acquisition: Record core body temperature at regular intervals before and for several hours after drug administration.
- Thermoeffector Measurement: In more detailed studies, measure specific thermoeffectors such as tail skin temperature (as an index of vasodilation) and oxygen consumption (as an index of metabolic rate/thermogenesis).

Visualizations

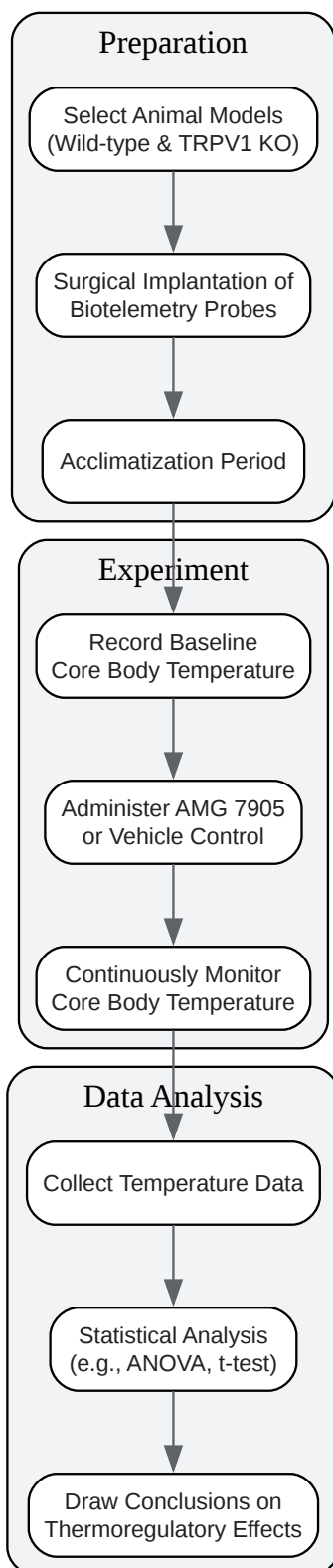
Signaling Pathway of TRPV1 in Sensory Neurons



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Caption: Signaling pathway of TRPV1 activation and modulation by **AMG 7905**.

Experimental Workflow for In Vivo Thermoregulation Study



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